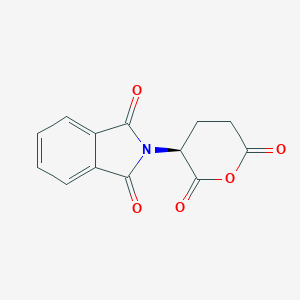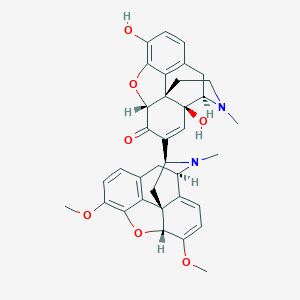
4-Nitro-2-phénoxyaniline
Vue d'ensemble
Description
4-Nitro-2-phenoxyaniline is an organic compound with the molecular formula C12H10N2O3. It is known for its role as an impurity in the synthesis of the non-steroidal anti-inflammatory drug nimesulide . This compound is characterized by a nitro group (-NO2) and a phenoxy group (-O-Ph) attached to an aniline moiety, making it a significant intermediate in various chemical processes.
Applications De Recherche Scientifique
4-Nitro-2-phenoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in nimesulide, it is crucial for quality control and safety assessments of the drug.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2-phenoxyaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of 4-nitro-2-phenoxyaniline often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-2-phenoxyaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.
Major Products Formed:
Reduction: 4-Amino-2-phenoxyaniline is a major product formed when the nitro group is reduced.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.
Mécanisme D'action
The mechanism of action of 4-nitro-2-phenoxyaniline involves its interaction with specific molecular targets. For instance, in the context of nimesulide synthesis, it acts as an intermediate that undergoes further chemical transformations. The nitro group can participate in redox reactions, while the phenoxy group can engage in various substitution reactions .
Comparaison Avec Des Composés Similaires
2-Phenoxyaniline: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitroaniline: Lacks the phenoxy group, limiting its applications in certain substitution reactions.
Nimesulide: Contains additional functional groups that impart anti-inflammatory properties
Uniqueness: 4-Nitro-2-phenoxyaniline is unique due to the presence of both nitro and phenoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its role as an impurity in nimesulide also highlights its importance in pharmaceutical quality control .
Propriétés
IUPAC Name |
4-nitro-2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKBVHAWXBMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278975 | |
| Record name | 4-nitro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-92-4 | |
| Record name | 4-Nitro-2-phenoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITRO-2-PHENOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Nitro-2-phenoxyaniline in pharmaceutical research?
A1: 4-Nitro-2-phenoxyaniline (4N2PA) is identified as a potential impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug [, ]. While not directly a drug itself, understanding its presence and detection in pharmaceutical formulations is crucial for quality control and assurance.
Q2: How can 4-Nitro-2-phenoxyaniline be detected in Nimesulide formulations?
A2: Researchers have developed a spectrophotometric method for detecting 4N2PA in Nimesulide formulations [, ]. This method involves diazotization of 4N2PA followed by coupling with 8-hydroxyquinoline, resulting in a color change that can be measured spectrophotometrically. This provides a sensitive and specific way to quantify even minute amounts of this impurity.
Q3: What is the molecular structure of 4-Nitro-2-phenoxyaniline and its key characteristics?
A3: 4-Nitro-2-phenoxyaniline consists of two aromatic rings linked by an oxygen atom in a synperiplanar conformation []. The dihedral angle between the rings is 71.40 (12)°. Crystallographic analysis reveals that molecules of 4N2PA interact through intermolecular N—H⋯O hydrogen bonds in its solid state [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine](/img/structure/B44638.png)




